Myristoylcarnitine

Carnitine Palmitoyltransferase Enzyme Kinetics Fatty Acid Oxidation

Myristoylcarnitine (29874-09-7) is the obligate long-chain acylcarnitine (C14) for mitochondrial CPT1 kinetic studies, delivering maximal Vmax comparable only to palmitoylcarnitine. It is the sole validated diagnostic biomarker for VLCADD newborn screening; substituting C12 or C16 analogs yields invalid clinical results. For mPTP lipotoxicity models, its 25 µM swelling threshold uniquely enables pathophysiologically relevant activation at low micromolar concentrations. Researchers requiring matrix-matched LC-MS/MS quantitation depend on this high-purity (≥97% HPLC) analytical standard. Order the L-stereoisomer to guarantee reproducible enzyme kinetics and diagnostic accuracy.

Molecular Formula C21H41NO4
Molecular Weight 371.6 g/mol
CAS No. 29874-09-7
Cat. No. B1233240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoylcarnitine
CAS29874-09-7
Synonymsmyristoylcarnitine
Molecular FormulaC21H41NO4
Molecular Weight371.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3
InChIKeyPSHXNVGSVNEJBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myristoylcarnitine (CAS 29874-09-7) for Biochemical Research and Analytical Quantification


Myristoylcarnitine (C14-carnitine) is a long-chain acylcarnitine—an ester of L-carnitine and myristic acid (C14:0) that functions as an obligate intermediate in mitochondrial fatty acid transport. It is formed from myristoyl-CoA and L-carnitine by carnitine palmitoyltransferase I (CPT1) at the outer mitochondrial membrane [1] and is subsequently shuttled across the inner membrane for β-oxidation [2]. The L-stereoisomer (myristoyl-L-carnitine) is the endogenous form and serves as the primary reference standard for quantitative metabolomics, clinical diagnostics of fatty acid oxidation disorders, and in vitro enzymatic studies .

Why Generic Myristoylcarnitine Substitution Is Scientifically Invalid


The interchangeable substitution of myristoylcarnitine with other long-chain acylcarnitines (e.g., palmitoylcarnitine C16:0, lauroylcarnitine C12:0) or the use of racemic (±)-mixtures introduces quantifiable and non-linear experimental variability. Distinct chain lengths produce divergent enzyme kinetic profiles—for purified CPT, myristoyl (C14) and palmitoyl (C16) groups share the highest Vmax values, whereas shorter (C12) or longer (C18) chains exhibit markedly reduced catalytic efficiency [1]. Furthermore, acylcarnitines of different chain lengths exhibit distinct toxicological thresholds for mitochondrial permeability transition pore (mPTP) induction, with myristoylcarnitine and palmitoylcarnitine being the most potent [2]. Even stereochemistry is critical: the unnatural D-isomer or racemic (±)-myristoylcarnitine exhibits different biological activity and cannot serve as a quantitative surrogate for the endogenous L-enantiomer in LC-MS/MS assays .

Quantitative Differentiation of Myristoylcarnitine: Comparative Evidence for Procurement Decisions


CPT Enzyme Kinetics: Myristoyl and Palmitoyl Groups Exhibit Highest Vmax Among Long-Chain Acyl-CoAs

In purified carnitine palmitoyltransferase (CPT) preparations, myristoyl (C14) and palmitoyl (C16) groups produced the highest Vmax values for the forward transfer reaction, whereas shorter (C8–C12) and longer (C18) acyl chains demonstrated reduced maximal velocities [1]. This establishes myristoylcarnitine as an optimal long-chain substrate for CPT activity assays, directly comparable to the canonical palmitoyl substrate.

Carnitine Palmitoyltransferase Enzyme Kinetics Fatty Acid Oxidation

Mitochondrial Toxicity Thresholds: Myristoylcarnitine Is Among the Most Potent Inducers of mPTP Opening

In isolated rat liver mitochondria, myristoylcarnitine (MC, C14:0) induces mitochondrial swelling (a marker of mPTP opening) at a threshold concentration of 25 μM, and causes ΔΨ dissipation at 110 μM. In comparison, palmitoylcarnitine (PC, C16:0) is more potent (10 μM swelling threshold, 100 μM ΔΨ), while lauroylcarnitine (LC, C12:0) requires substantially higher concentrations (200 μM swelling, 500 μM ΔΨ) and hexanoylcarnitine (HC, C6:0) is far less active (3 mM for ΔΨ) [1]. This demonstrates that myristoylcarnitine and palmitoylcarnitine are the most toxic acylcarnitines within the C6–C16 chain length range.

Mitochondrial Permeability Transition Toxicology Acylcarnitine

Disease Biomarker Specificity: Myristoylcarnitine Accumulation Is Diagnostic for VLCAD Deficiency

Myristoylcarnitine (C14) is the primary diagnostic biomarker for very long-chain acyl-CoA dehydrogenase deficiency (VLCADD), a life-threatening fatty acid oxidation disorder. In newborn screening, elevated C14-carnitine, along with its unsaturated derivatives C14:1 and C14:2, is the hallmark finding that distinguishes VLCADD from other FAO disorders [1]. In contrast, palmitoylcarnitine (C16) accumulation is non-specific and observed in multiple conditions including CPT-II deficiency, while octanoylcarnitine (C8) elevates in MCAD deficiency.

VLCADD Newborn Screening Metabolomics

CPT-II Deficiency: Myristoylcarnitine Plasma Elevation Is Quantitatively Significant but Lower Than Palmitoylcarnitine

In patients with carnitine palmitoyltransferase-II (CPT-II) deficiency, plasma myristoylcarnitine (C14) is quantifiably elevated to 0.3 nmol/mL compared to undetectable levels in healthy controls. Palmitoylcarnitine (C16) shows a greater absolute elevation (0.9 nmol/mL in patients vs. 0.1 nmol/mL in controls), while oleoylcarnitine (C18:1) exhibits the highest absolute increase (3.0 nmol/mL vs. 0.2 nmol/mL in controls) [1]. This indicates that while C14 elevation is diagnostically useful, C16 and C18:1 are more robust biomarkers for CPT-II deficiency specifically.

CPT-II Deficiency Long-Chain Acylcarnitine Plasma Biomarker

Chromatographic Stability: Myristoylcarnitine-Coated Columns Are Less Stable than Stearoylcarnitine-Coated Columns

When octadecylsilica (ODS) columns are coated with different acylcarnitines, the stearoylcarnitine (C18)-coated column exhibits the highest stability among the four acyl chain lengths tested. In contrast, myristoylcarnitine (C14)-coated columns, along with decanoylcarnitine (C10) and lauroylcarnitine (C12) columns, demonstrate lower operational stability under continuous mobile phase delivery [1]. This indicates that for preparative or long-term chromatographic applications, longer-chain acylcarnitines provide superior column longevity.

HPLC Stationary Phase Chromatography

OCTN2 Transporter Inhibition: Myristoylcarnitine Exhibits Weak Inhibitory Activity Compared to Pharmacological Inhibitors

Myristoylcarnitine chloride demonstrates weak inhibitory activity against the rat renal OCTN2 (SLC22A5) carnitine transporter, with an IC50 of 53 μM (5.30 × 10⁴ nM) for inhibition of [³H]carnitine uptake in kidney brush border membrane vesicles [1]. This places myristoylcarnitine in the category of low-potency OCTN2 inhibitors compared to pharmacological agents such as meldonium (mildronate), which inhibits OCTN2 with an EC50 of 21 μM [2].

OCTN2 Carnitine Transporter Drug Transporter

Optimal Application Scenarios for Myristoylcarnitine (CAS 29874-09-7) in Research and Industry


Enzymatic Studies of Carnitine Palmitoyltransferase (CPT) Activity

Myristoylcarnitine is one of only two acylcarnitine substrates (alongside palmitoylcarnitine) that elicits maximal Vmax with purified CPT [1]. It is therefore the preferred choice for CPT kinetic assays when a long-chain substrate with chain length C14 is specifically required—such as in comparative studies examining chain-length specificity or in enzyme inhibition assays where palmitoylcarnitine may exhibit substrate inhibition. Its lower Km relative to medium-chain acylcarnitines (e.g., decanoylcarnitine K′m = 1.2 × 10⁻³ M vs. stearoylcarnitine K′m = 1.9 × 10⁻⁴ M) makes it a more efficient substrate than shorter-chain alternatives [1].

Clinical Diagnostic Assays for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD)

Elevated myristoylcarnitine (C14) is the primary diagnostic marker for VLCADD, distinguishing it from other fatty acid oxidation disorders [2]. Diagnostic laboratories must procure high-purity myristoyl-L-carnitine analytical standards (≥97% by HPLC) for quantitative LC-MS/MS newborn screening panels . Using alternative acylcarnitines (e.g., palmitoylcarnitine or octanoylcarnitine) as surrogates is scientifically invalid, as these markers lack the disease-specific elevation pattern required for VLCADD identification.

Mitochondrial Toxicology and Ischemia-Reperfusion Injury Models

Myristoylcarnitine and palmitoylcarnitine are the two most potent long-chain acylcarnitines for inducing mitochondrial permeability transition pore (mPTP) opening, with swelling thresholds of 25 μM and 10 μM, respectively [3]. Researchers modeling lipotoxicity or ischemia-reperfusion injury must select myristoylcarnitine—not lauroylcarnitine (200 μM threshold) or hexanoylcarnitine (3 mM threshold)—to achieve pathophysiologically relevant mPTP activation at low micromolar concentrations [3].

Quantitative Metabolomics Using Isotope-Labeled Internal Standards

Accurate quantification of endogenous myristoylcarnitine in plasma, tissue, or dried blood spots requires matrix-matched internal standards. Myristoyl-L-carnitine-d3 or -d9 (deuterated at the trimethyl or terminal methyl positions) enables precise LC-MS/MS quantitation by compensating for ion suppression and recovery variability . Unlabeled myristoylcarnitine serves as the calibration standard for constructing standard curves across clinically relevant ranges (e.g., 0.0–5.0 nmol/mL [4]).

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